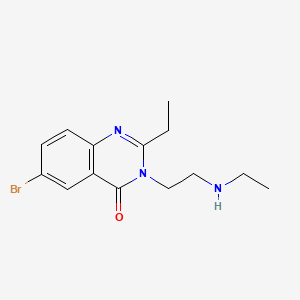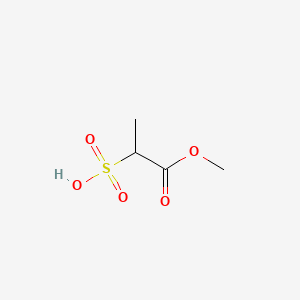![molecular formula C26H34O11 B12797827 (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol CAS No. 124612-88-0](/img/structure/B12797827.png)
(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl and methoxy groups. This compound is notable for its intricate structure, which includes a tetrahydronaphthalene core and a substituted oxane ring. Such compounds often exhibit significant biological activity and are of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions, often starting from simpler aromatic precursors.
Introduction of Hydroxyl and Methoxy Groups: Functional group transformations such as hydroxylation and methylation are crucial. Reagents like methanol and hydroxylating agents (e.g., hydrogen peroxide) are commonly used.
Assembly of the Oxane Ring: This step may involve glycosylation reactions, where a sugar moiety is attached to the core structure.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like:
Biocatalysis: Using enzymes to catalyze specific reactions, enhancing selectivity and efficiency.
Flow Chemistry: Continuous flow reactors can improve reaction control and scalability.
Green Chemistry Approaches: Emphasizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: Used as a building block for more complex molecules.
Biology
Enzyme Studies: Investigating enzyme interactions and mechanisms.
Metabolic Pathways: Studying its role in various biochemical pathways.
Medicine
Drug Development: Potential therapeutic applications due to its bioactivity.
Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion.
Industry
Material Science: Applications in developing new materials with specific properties.
Agriculture: Potential use in developing agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its hydroxyl and methoxy groups can form hydrogen bonds and other interactions, influencing biological pathways. The exact mechanism often involves modulation of enzyme activity or receptor binding, leading to downstream effects in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Uniqueness
The presence of specific functional groups and the exact stereochemistry make this compound unique. Its combination of hydroxyl and methoxy groups, along with the tetrahydronaphthalene core, distinguishes it from other similar molecules. This uniqueness often translates to distinct biological activities and applications.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
124612-88-0 |
|---|---|
Formule moléculaire |
C26H34O11 |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-18-7-12(4-5-16(18)29)21-15-9-17(30)19(35-2)8-13(15)6-14(10-27)22(21)26(36-3)25(33)24(32)23(31)20(11-28)37-26/h4-5,7-9,14,20-25,27-33H,6,10-11H2,1-3H3/t14-,20+,21-,22?,23+,24-,25+,26?/m0/s1 |
Clé InChI |
VRDFUQQTQIRXIH-WTCHXSQLSA-N |
SMILES isomérique |
COC1=C(C=C2[C@@H](C([C@@H](CC2=C1)CO)C3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O |
SMILES canonique |
COC1=C(C=C2C(C(C(CC2=C1)CO)C3(C(C(C(C(O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


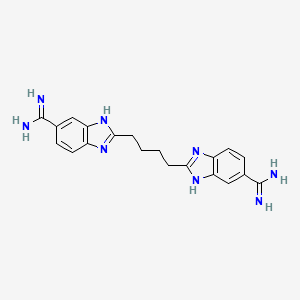

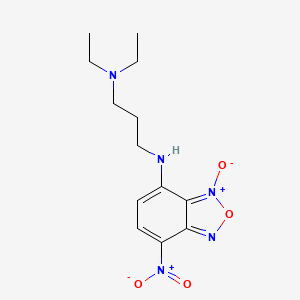
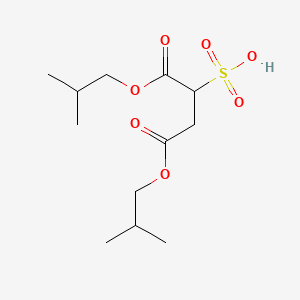
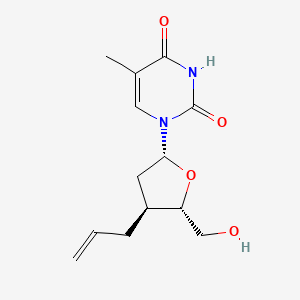


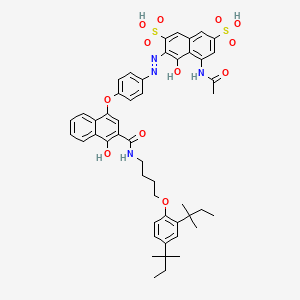
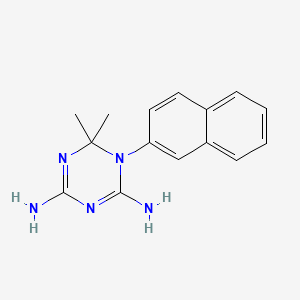
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
